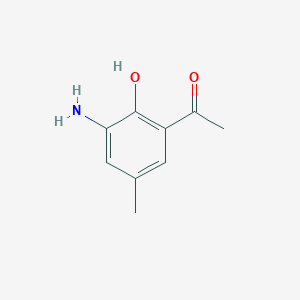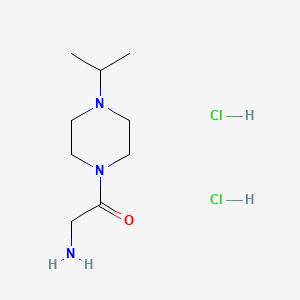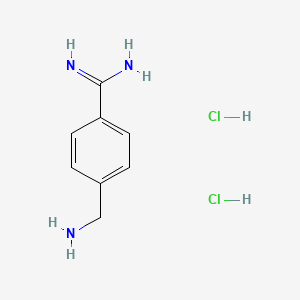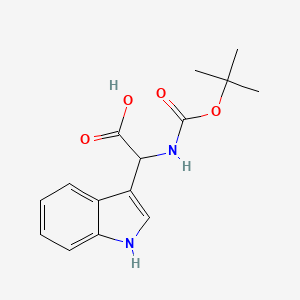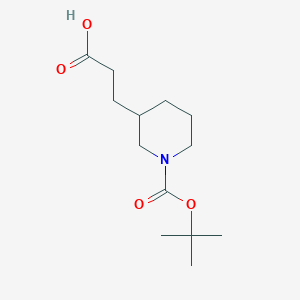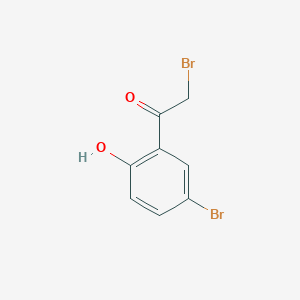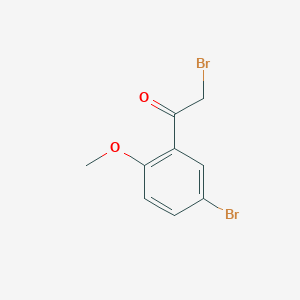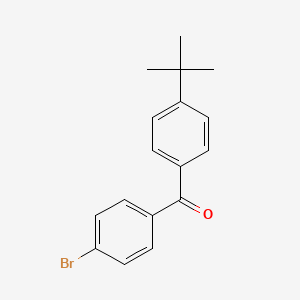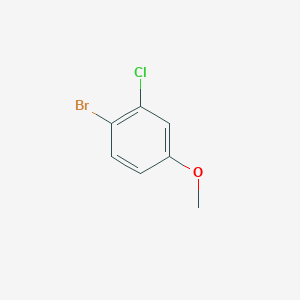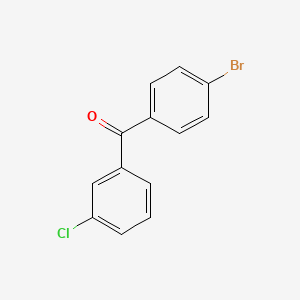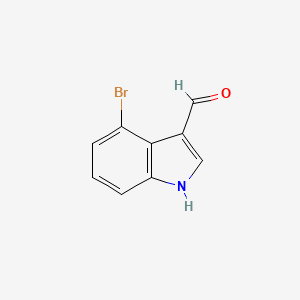
4-Bromoindole-3-carboxaldéhyde
Vue d'ensemble
Description
4-Bromoindole-3-carboxaldehyde (4-BI-3-CA) is a heterocyclic chemical compound with a molecular formula of C8H5BrO2. It is a colorless solid that is soluble in water and alcohol. 4-BI-3-CA is an important intermediate in the synthesis of various indole-containing compounds, including indole-3-carboxylic acid, indole-3-carboxamide, indole-3-carboxaldehyde, and indole-3-carboxylic acid derivatives. It is also used in the production of pharmaceuticals, agrochemicals, and dyes.
Applications De Recherche Scientifique
Synthèse de composés pharmaceutiques
4-Bromoindole-3-carboxaldéhyde : est un précurseur précieux dans la synthèse de divers composés pharmaceutiques. Sa réactivité, en particulier le groupe aldéhyde, permet la construction de molécules complexes qui peuvent servir d'agents thérapeutiques puissants. Par exemple, il peut être utilisé pour synthétiser des dérivés de l'indole qui présentent des activités antitumorales, antibactériennes, antivirales ou antifongiques . Ces dérivés sont souvent considérés comme des « structures privilégiées » en chimie médicinale en raison de leur liaison à haute affinité à de nombreux récepteurs biologiques.
Applications biotechnologiques
Les progrès de la biotechnologie ont permis l'utilisation de This compound dans la production de composés à valeur ajoutée par le biais de bio-usines cellulaires microbiennes. En utilisant des bactéries ou des champignons modifiés, il est possible de convertir ce composé en divers dérivés halogénés et oxygénés. Ces dérivés peuvent ensuite être utilisés comme colorants naturels ou posséder des propriétés bioactives avec des applications thérapeutiques potentielles .
Mécanisme D'action
Target of Action
4-Bromoindole-3-carboxaldehyde, also known as 4-Bromo-3-formylindole, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they have a broad range of targets.
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-Bromoindole-3-carboxaldehyde may interact with its targets to induce a variety of biological effects.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities . Therefore, it can be inferred that 4-Bromoindole-3-carboxaldehyde may affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It is suggested to have high gi absorption and is considered a cyp1a2 inhibitor . These properties could impact its bioavailability and therapeutic potential.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the bromination of indole carboxaldehydes significantly increases their potency . This suggests that chemical modifications, such as bromination, can influence the compound’s action and efficacy.
Safety and Hazards
4-Bromoindole-3-carboxaldehyde is harmful if swallowed and causes skin and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If swallowed, one should call a poison center or doctor . If it gets on the skin, it should be washed off with plenty of soap and water .
Orientations Futures
Indole derivatives like 4-Bromoindole-3-carboxaldehyde have potential applications in mitigating pathogenesis by inhibiting quorum sensing . Future research could explore the use of these compounds in combination with antibiotics for enhanced results . Additionally, the effect of bromination on the quorum sensing inhibiting capabilities of indole carboxaldehydes could be further investigated .
Analyse Biochimique
Biochemical Properties
4-Bromoindole-3-carboxaldehyde plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme glutathione S-transferase (GST), which is involved in detoxification processes. Studies have shown that indole derivatives, including 4-Bromoindole-3-carboxaldehyde, can inhibit GST activity, thereby affecting the detoxification pathways in cells . Additionally, 4-Bromoindole-3-carboxaldehyde has been investigated for its potential to inhibit quorum sensing in bacteria, which is a mechanism that bacteria use to regulate gene expression in response to cell density .
Cellular Effects
4-Bromoindole-3-carboxaldehyde exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, high concentrations of 4-Bromoindole-3-carboxaldehyde have been shown to reduce the virulence of enteropathogenic Escherichia coli by inhibiting the expression of genes involved in pathogenicity . Furthermore, it has been reported to affect the activity of the aryl hydrocarbon receptor (AhR) in intestinal immune cells, leading to the production of interleukin-22, which plays a role in maintaining mucosal homeostasis .
Molecular Mechanism
The molecular mechanism of action of 4-Bromoindole-3-carboxaldehyde involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, 4-Bromoindole-3-carboxaldehyde acts as an agonist at the aryl hydrocarbon receptor, stimulating the production of interleukin-22 in intestinal immune cells . This interaction highlights its role in modulating immune responses and maintaining mucosal integrity. Additionally, its inhibitory effect on glutathione S-transferase activity suggests a potential mechanism for altering detoxification pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromoindole-3-carboxaldehyde can change over time. Its stability and degradation are important factors to consider in experimental studies. Research has shown that indole derivatives, including 4-Bromoindole-3-carboxaldehyde, can exhibit long-term effects on cellular function. For instance, early-life exposure to indole-3-carboxaldehyde has been found to promote rumen development in neonatal lambs, indicating its potential long-term impact on cellular processes . Additionally, the stability of 4-Bromoindole-3-carboxaldehyde under various conditions, such as light and air sensitivity, should be taken into account when designing experiments .
Dosage Effects in Animal Models
The effects of 4-Bromoindole-3-carboxaldehyde can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have beneficial effects, while high doses can lead to toxic or adverse effects. For example, high concentrations of indole-3-carboxaldehyde have been reported to reduce the virulence of enteropathogenic Escherichia coli, indicating a dose-dependent effect on bacterial pathogenicity . It is important to carefully determine the appropriate dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
4-Bromoindole-3-carboxaldehyde is involved in various metabolic pathways, including those related to tryptophan metabolism. It is a metabolite of dietary L-tryptophan, which is synthesized by human gastrointestinal bacteria, particularly species of the Lactobacillus genus . The compound can interact with enzymes such as tryptophanase, which converts tryptophan into indole and its derivatives. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Bromoindole-3-carboxaldehyde within cells and tissues are crucial for understanding its biological effects. The compound can be transported across cell membranes and distributed to various cellular compartments. It has been reported that indole derivatives can interact with specific transporters and binding proteins, affecting their localization and accumulation within cells . Understanding these transport mechanisms is essential for elucidating the compound’s overall impact on cellular function.
Subcellular Localization
The subcellular localization of 4-Bromoindole-3-carboxaldehyde can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, indole derivatives have been shown to localize in the nucleus, where they can interact with nuclear receptors and influence gene expression . Additionally, the presence of specific functional groups, such as the aldehyde group in 4-Bromoindole-3-carboxaldehyde, can affect its subcellular distribution and activity.
Propriétés
IUPAC Name |
4-bromo-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAFHZDRYAWZOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376790 | |
| Record name | 4-Bromoindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98600-34-1 | |
| Record name | 4-Bromoindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Bromoindole-3-carboxaldehyde in recent research?
A1: 4-Bromoindole-3-carboxaldehyde has emerged as a valuable building block in synthesizing compounds with enhanced biological activity. Specifically, it has been successfully incorporated into matrine derivatives, a class of compounds known for their antiviral properties []. This aldehyde serves as a precursor to acylhydrazone functionalities, which are believed to improve binding affinity to biological targets due to their ability to act as both electron donors and acceptors [].
Q2: Could you provide an example of how 4-Bromoindole-3-carboxaldehyde has been used to synthesize a biologically active compound?
A2: Researchers successfully synthesized a potent anti-TMV (Tobacco Mosaic Virus) agent by reacting the N-benzyl-11-butanehydrazone of matrine with 4-Bromoindole-3-carboxaldehyde []. This compound demonstrated superior antiviral activity compared to the commercial antiviral agent Ribavirin and even rivaled the efficacy of Ningnanmycin, a highly effective antiviral agent []. This successful application highlights the potential of 4-Bromoindole-3-carboxaldehyde as a building block for developing novel antiviral agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



